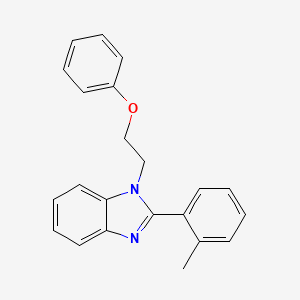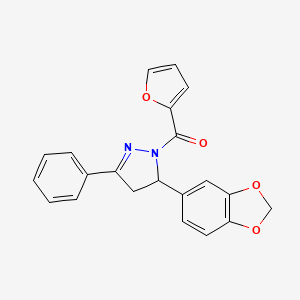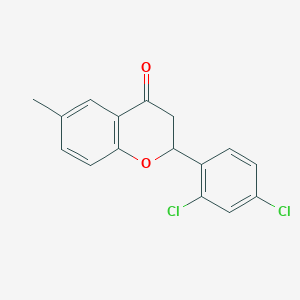
2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole, also known as 2-Methyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole, is a synthetic organic compound with potential applications in the field of chemistry and biochemistry. It is a heterocyclic compound, composed of a benzene ring fused with a diazole ring. The compound has been extensively studied due to its interesting chemical and biological properties.
科学的研究の応用
2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole(2-phenoxyethyl)-1H-1,3-benzodiazole has been studied for its potential applications in various fields of science. It has been used as a fluorescent probe for the detection of metal ions, as well as for the detection of DNA and proteins. It has also been studied for its potential applications in the field of organic synthesis, as it can be used as a reagent for the synthesis of various organic compounds. Additionally, this compound(2-phenoxyethyl)-1H-1,3-benzodiazole has been studied for its potential applications in medicinal chemistry, as it has been shown to possess anti-inflammatory, antioxidant, and antifungal properties.
作用機序
The mechanism of action of 2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole(2-phenoxyethyl)-1H-1,3-benzodiazole is not yet fully understood. However, it is believed that the compound may interact with certain proteins or enzymes in the body, resulting in the inhibition of their activity. Additionally, the compound may interact with certain receptors in the body, resulting in the activation of certain signaling pathways.
Biochemical and Physiological Effects
This compound(2-phenoxyethyl)-1H-1,3-benzodiazole has been studied for its potential applications in the field of biochemistry and physiology. It has been shown to possess anti-inflammatory, antioxidant, and antifungal properties. Additionally, the compound has been shown to possess cytotoxic activity, and may be effective in the treatment of certain types of cancer.
実験室実験の利点と制限
2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole(2-phenoxyethyl)-1H-1,3-benzodiazole has several advantages when used in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. Additionally, the compound is non-toxic and has a low environmental impact. However, the compound has several limitations when used in laboratory experiments. It is not very stable and can easily decompose, and it is also difficult to store and handle.
将来の方向性
The potential applications of 2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole(2-phenoxyethyl)-1H-1,3-benzodiazole are still being explored. Future research may focus on the development of new methods for the synthesis of the compound, as well as on the further exploration of its biological and physiological effects. Additionally, research may focus on the development of new methods for the detection and quantification of the compound, as well as on the development of new methods for its use in medicinal chemistry. Furthermore, research may focus on the development of new methods for the use of the compound in organic synthesis.
合成法
2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole(2-phenoxyethyl)-1H-1,3-benzodiazole can be synthesized by a variety of methods. One of the most commonly used methods is the reaction of 2-methylphenol and 2-phenoxyethanol in the presence of an acid catalyst. The reaction of these two substrates yields a diazonium salt intermediate, which can be further reacted with a nucleophile to form the desired product. Other methods for the synthesis of this compound(2-phenoxyethyl)-1H-1,3-benzodiazole include the reaction of 2-methylphenyl bromide with 2-phenoxyethanol in the presence of an acid catalyst, or the reaction of 2-methylphenyl bromide with 2-phenoxyethanol in the presence of a base catalyst.
特性
IUPAC Name |
2-(2-methylphenyl)-1-(2-phenoxyethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-17-9-5-6-12-19(17)22-23-20-13-7-8-14-21(20)24(22)15-16-25-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMZFNUSLJDVNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B6478899.png)
![4-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B6478902.png)
![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(1-phenylethyl)acetamide](/img/structure/B6478903.png)
![1-(2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide](/img/structure/B6478914.png)
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6478917.png)
![2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6478924.png)

![2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B6478951.png)
![2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B6478957.png)
![2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B6478965.png)
![N-ethyl-3-methyl-N,6-diphenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6478979.png)
![1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}azepane](/img/structure/B6478981.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B6478984.png)
